molecular formula C8H4BrIN2O B12459377 7-Bromo-6-iodo-quinazolin-4-ol

7-Bromo-6-iodo-quinazolin-4-ol

Cat. No.: B12459377
M. Wt: 350.94 g/mol
InChI Key: AZYVZRLMXLBRQV-UHFFFAOYSA-N
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Description

7-Bromo-6-iodo-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s molecular formula is C8H4BrIN2O, and it has a molecular weight of 350.94 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-6-iodo-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoic acid derivatives with suitable halogenating agents. For instance, the bromination and iodination of 2-aminobenzoic acid can be achieved using bromine and iodine in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for 7-bromo-6-iodo-3H-quinazolin-4-one are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-iodo-3H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted quinazolinones, while oxidation can produce quinazolinone N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-6-iodo-3H-quinazolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. For instance, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-6-chloro-3H-quinazolin-4-one
  • 6-Iodo-4(3H)-quinazolinone
  • 7-Bromo-4(3H)-quinazolinone

Uniqueness

7-Bromo-6-iodo-3H-quinazolin-4-one is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.94 g/mol

IUPAC Name

7-bromo-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C8H4BrIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)

InChI Key

AZYVZRLMXLBRQV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)Br)N=CNC2=O

Origin of Product

United States

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